molecular formula C13H18O B13832054 Megastigmatrienone B CAS No. 5298-13-5

Megastigmatrienone B

Cat. No.: B13832054
CAS No.: 5298-13-5
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-VZVVJSHISA-N
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Description

Megastigmatrienone B is a naturally occurring compound belonging to the class of megastigmanes, which are degradation products of carotenoids. It is known for its distinctive aroma, often described as tobacco-like and spicy. The compound has the molecular formula C₁₃H₁₈O and a molecular weight of 190.2814 . This compound is commonly found in tobacco leaves and is a significant contributor to the aroma profile of tobacco products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of megastigmatrienone B typically involves the oxidation of alpha-ionone using tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate to generate 3-oxo-alpha-ionone. This intermediate is then hydroborated in ethanol solution to obtain 3-oxo-alpha-ionol. Finally, solid p-toluenesulfonic acid is added for reflux dehydration to prepare this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Megastigmatrienone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, reduced forms of this compound, and substituted analogues .

Scientific Research Applications

Mechanism of Action

Megastigmatrienone B exerts its effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the regulation of immune responses and inflammation. By inhibiting NF-κB-dependent transcription, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby exhibiting anti-inflammatory effects .

Properties

CAS No.

5298-13-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(4E)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7-

InChI Key

CBQXHTWJSZXYSK-VZVVJSHISA-N

Isomeric SMILES

C/C=C\C=C/1\C(=CC(=O)CC1(C)C)C

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

Origin of Product

United States

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